molecular formula C20H27ClN2O2 B10871901 9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one

9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one

Cat. No.: B10871901
M. Wt: 362.9 g/mol
InChI Key: IJEWDEVRZSZCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both benzyl and chloropropanoyl groups in its structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one typically involves multiple steps. One common method includes the reaction of a benzylamine derivative with a chloropropanoyl chloride under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions to form the spiro compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-3,6-diiodo-9H-carbazole: Another spiro compound with similar structural features but different substituents.

    Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.

    Dodecanoic acid derivatives: Compounds with similar carbon chain lengths and functional groups.

Uniqueness

9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one is unique due to its specific combination of benzyl and chloropropanoyl groups, which confer distinct chemical and biological properties. Its spiro structure also contributes to its uniqueness, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H27ClN2O2

Molecular Weight

362.9 g/mol

IUPAC Name

9-benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one

InChI

InChI=1S/C20H27ClN2O2/c1-16(21)19(25)22-12-9-20(10-13-22)8-7-18(24)23(14-11-20)15-17-5-3-2-4-6-17/h2-6,16H,7-15H2,1H3

InChI Key

IJEWDEVRZSZCIV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(CCC(=O)N(CC2)CC3=CC=CC=C3)CC1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.